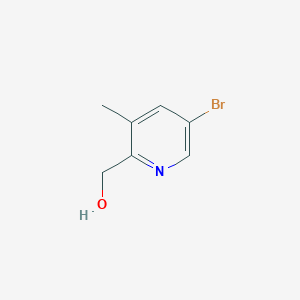

(5-Bromo-3-methylpyridin-2-YL)methanol

Descripción

Significance of Pyridine-Based Compounds in Chemical Sciences

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic molecules. Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity compared to its carbocyclic analog, benzene (B151609). Pyridine and its derivatives are cornerstones in medicinal chemistry, with the pyridine ring being a constituent of numerous approved drugs. google.com These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. google.comchemicalbook.com Beyond pharmaceuticals, pyridine scaffolds are integral to the development of agrochemicals, dyes, and catalysts. bldpharm.com The adaptability of the pyridine ring allows for fine-tuning of a molecule's steric and electronic properties, making it a "privileged scaffold" in drug discovery. google.com

Overview of Pyridylmethanol Derivatives in Advanced Organic Synthesis and Medicinal Chemistry Research

Pyridylmethanol derivatives, characterized by a hydroxymethyl group attached to a pyridine ring, are versatile intermediates in organic synthesis. The hydroxyl group can be readily transformed into a variety of other functional groups, providing a handle for molecular elaboration. In medicinal chemistry, the pyridylmethanol moiety is often incorporated into larger molecules to enhance solubility and provide a key interaction point with biological targets. For instance, these derivatives are used in the synthesis of compounds targeting a range of diseases. Their utility is underscored by their role as building blocks for complex, biologically active molecules.

Contextualization of Halogenated Pyridines in Synthetic Methodologies

The introduction of halogen atoms onto the pyridine ring significantly modifies its chemical reactivity and provides a site for further functionalization through cross-coupling reactions. Halopyridines are crucial building blocks for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals. nih.govfrontierspecialtychemicals.com The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. nih.govbldpharm.com However, the development of modern synthetic methods has enabled more selective and efficient halogenation. frontierspecialtychemicals.com The presence of a halogen, such as bromine, in a pyridylmethanol scaffold, as in the case of (5-Bromo-3-methylpyridin-2-YL)methanol, creates a bifunctional molecule with two distinct points for chemical modification: the hydroxyl group and the carbon-bromine bond. This dual reactivity makes such compounds highly valuable in the construction of complex molecular architectures.

Detailed Research Findings on this compound

This compound is a specific halogenated pyridylmethanol derivative that has found utility as a synthetic intermediate.

Chemical Properties

A summary of the key chemical identifiers for this compound is provided in the table below.

| Property | Value |

| CAS Number | 245765-71-3 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Synonyms | (5-bromo-3-methyl-2-pyridyl)methanol |

This data is compiled from various chemical supplier and database entries.

Synthesis

The synthesis of this compound has been described in patent literature, highlighting its role as an intermediate in the preparation of more complex molecules. One documented method involves the reduction of a precursor carbonyl compound.

Specifically, the synthesis is achieved through the treatment of a precursor, designated as 5-bromo-3-methylpicolinaldehyde (B35.1), with a reducing agent. google.comchemicalbook.com

Reaction Scheme:

5-bromo-3-methylpicolinaldehyde + NaBH₄ → this compound

In a typical procedure, a solution of the starting material (500 mg, 2.17 mmol) in methanol (B129727) (15 mL) is treated with sodium borohydride (B1222165) (NaBH₄) (826 mg, 21.7 mmol) at room temperature. The reaction mixture is then heated to 90 °C for 2 hours. google.comchemicalbook.com Following the reaction, the solvent is removed, and the residue is worked up to isolate the desired product. google.com

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of triazolopyrimidine compounds. google.comchemicalbook.com These resulting compounds are investigated for their potential therapeutic applications, particularly in the context of treating diseases mediated by the Polycomb Repressive Complex 2 (PRC2), which are implicated in various cancers. chemicalbook.com The bromo and methanol functionalities on the pyridine ring allow for sequential reactions to build the complex heterocyclic systems of the final target molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

(5-bromo-3-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMSGXSGQKWTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592855 | |

| Record name | (5-Bromo-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245765-71-3 | |

| Record name | (5-Bromo-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 3 Methylpyridin 2 Yl Methanol and Its Direct Precursors

Strategies for Introducing the Bromine Atom on the Pyridine (B92270) Ring System

The placement of a bromine atom at the 5-position of the 3-methylpyridine (B133936) scaffold is a critical step in the synthesis of the target compound. This can be achieved either by direct, regioselective bromination of a suitable precursor or by starting with an intermediate that already contains the bromine atom in the desired location.

Regioselective Bromination Approaches to Pyridine Derivatives

Direct halogenation of the pyridine ring, an electron-deficient heterocycle, can be challenging and often leads to mixtures of products. chemrxiv.org However, modern synthetic methods have been developed to achieve high regioselectivity.

One effective strategy involves the bromination of an activated pyridine ring. For instance, the synthesis of 2-amino-3-methyl-5-bromopyridine, a key precursor, is achieved by the direct bromination of 2-amino-3-methylpyridine. The amino group at the 2-position activates the pyridine ring towards electrophilic substitution and directs the incoming bromine atom to the 5-position. To moderate reactivity and enhance selectivity, the amino group is often first protected by acylation, for example, by reacting it with acetic anhydride (B1165640). guidechem.comgoogle.com Following the protection step, liquid bromine is added to introduce the halogen at the 5-position. guidechem.com

Another advanced technique involves a temporary transformation of the pyridine ring. A one-pot protocol can convert pyridines into reactive azatriene intermediates, known as "Zincke imines". This process temporarily changes the electronic nature of the ring, allowing for a highly regioselective reaction with N-halosuccinimides to install a halogen at the 3-position (relative to the nitrogen), which can be a useful strategy for various isomers. chemrxiv.org For substrates like 2-aminopyridine, the reaction with N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) can yield the 5-bromo derivative with high selectivity. researchgate.net

The table below summarizes a typical regioselective bromination process.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-amino-3-methylpyridine | 1. Acetic anhydride 2. Liquid Bromine 3. NaOH | 2-amino-3-methyl-5-bromopyridine | 64% | guidechem.com |

Synthesis from Pre-brominated Pyridine Intermediates

An alternative and widely used approach is to begin with pyridine intermediates that are already brominated. A pivotal intermediate for the synthesis of (5-Bromo-3-methylpyridin-2-YL)methanol is 2,5-dibromo-3-methylpyridine (B189406). guidechem.com This compound provides two distinct reactive sites, allowing for selective functionalization.

The synthesis of 2,5-dibromo-3-methylpyridine is commonly accomplished from 2-amino-3-methyl-5-bromopyridine via the Sandmeyer reaction. In this process, the 2-amino group is diazotized at low temperatures (typically -15°C to -5°C) using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid (HBr). guidechem.comchemicalbook.com The resulting diazonium salt is then displaced by a bromide ion, often facilitated by a copper(I) bromide (CuBr) catalyst, to yield 2,5-dibromo-3-methylpyridine. guidechem.comgoogle.com This method is highly reliable for introducing a halide at a specific position on the pyridine ring.

A detailed example of this transformation is presented in the following table.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-amino-3-methyl-5-bromopyridine | HBr, NaNO₂, CuBr | 2,5-dibromo-3-methylpyridine | 64% | guidechem.comgoogle.com |

| 5-Bromo-3-methylpyridin-2-amine | HBr, Br₂, NaNO₂ | 2,5-dibromo-3-methylpyridine | 94% | chemicalbook.com |

Once 2,5-dibromo-3-methylpyridine is obtained, the differential reactivity of the two bromine atoms can be exploited. The bromine at the 2-position is more susceptible to metal-halogen exchange than the one at the 5-position. researchgate.net This allows for the selective introduction of a functional group at the 2-position, which is the next step in forming the target alcohol.

Formation of the Hydroxymethyl Moiety at the Pyridine 2-Position

With the 5-bromo-3-methylpyridine core established, the final key transformation is the creation of a hydroxymethyl (-CH₂OH) group at the 2-position. This is typically achieved by the reduction of a carbonyl group, such as an ester, carboxylic acid, or aldehyde.

Reduction of Ester or Carboxylic Acid Precursors

One synthetic route involves the preparation of 5-bromo-3-methylpyridine-2-carboxylic acid or its corresponding esters. nih.gov The synthesis of these precursors can be complex. For example, a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was synthesized from a dichloropyridine carboxylate precursor through a series of substitution and oxidation steps, followed by a final bromination using N-bromosuccinimide (NBS) and alkaline hydrolysis of the ester. nih.govpharm.or.jp

Once the carboxylic acid or ester precursor, such as methyl 5-bromo-3-methylpyridine-2-carboxylate, is synthesized, it can be reduced to the primary alcohol, this compound. This reduction is a standard organic transformation and can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of both esters and carboxylic acids to alcohols. Alternatively, borane (B79455) (BH₃) complexes, such as BH₃·THF, can also be employed, particularly for the selective reduction of carboxylic acids in the presence of other functional groups.

Grignard Reagent Mediated Additions to Pyridine Carbaldehydes

The formation of the hydroxymethyl group can also proceed through a pyridine-2-carbaldehyde intermediate. While the addition of a Grignard reagent to an aldehyde typically introduces an alkyl or aryl group, Grignard reagents are instrumental in the synthesis of the aldehyde precursor itself.

A common strategy involves a halogen-metal exchange on a dihalo-pyridine intermediate. For instance, 2,5-dibromopyridine (B19318) can be treated with a Grignard reagent like isopropyl magnesium chloride. google.com This selectively replaces the more reactive bromine at the 2-position with a magnesium-halogen species. This newly formed pyridine Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to produce the desired 2-carbaldehyde. google.com This method provides a pathway to 5-bromo-3-methylpyridine-2-carbaldehyde from 2,5-dibromo-3-methylpyridine.

| Precursor | Reagents | Intermediate | Reference |

| 2,5-dibromopyridine | 1. Isopropyl magnesium chloride 2. DMF | 2-bromo-5-aldehyde pyridine | google.com |

Other Carbonyl Reduction Methods

The most direct route to this compound often involves the two-step synthesis of the corresponding aldehyde followed by its reduction. The intermediate, 5-bromo-3-methylpyridine-2-carbaldehyde, can be prepared via selective monolithiation of 2,5-dibromo-3-methylpyridine. researchgate.net This is typically achieved using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. The lithiation occurs preferentially at the 2-position. Quenching this lithiated intermediate with DMF yields the aldehyde. researchgate.net

Following its synthesis, the aldehyde is reduced to the primary alcohol. This reduction is readily accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a highly effective and commonly used reagent for this transformation, selectively reducing the aldehyde to the hydroxymethyl group without affecting the bromo-substituent on the pyridine ring. researchgate.netarkat-usa.org

The following table outlines this two-step process.

| Intermediate | Reagents | Final Product | Reference |

| 2,5-dibromo-3-methylpyridine | 1. n-BuLi 2. DMF | 5-bromo-3-methylpyridine-2-carbaldehyde | researchgate.net |

| 5-bromo-3-methylpyridine-2-carbaldehyde | NaBH₄ | This compound | researchgate.netarkat-usa.org |

Coupling Reactions for Constructing the this compound Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing a versatile route to complex aryl and heteroaryl structures.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex. mdpi.comnih.gov This reaction is particularly well-suited for the synthesis of biaryl compounds and substituted heterocycles, including the pyridine core of the target molecule. acs.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. yonedalabs.commdpi.com

For polyhalogenated pyridines, the regioselectivity of the Suzuki-Miyaura coupling is a critical consideration. Generally, oxidative addition of the palladium catalyst is favored at the C2 and C4 positions of the pyridine ring over the C3 and C5 positions due to electronic effects. nih.gov In cases of di- or tri-substituted bromopyridines, the specific position of coupling can be influenced by the electronic nature and steric hindrance of the existing substituents. rsc.org For a substrate like 2,5-dibromo-3-methylpyridine, the C2 position is generally more reactive towards oxidative addition than the C5 position. nih.gov This inherent reactivity allows for selective functionalization.

A plausible synthetic route to a precursor of this compound involves the selective Suzuki-Miyaura coupling at the C2 position of a 2,5-dibromo-3-methylpyridine intermediate. A subsequent step would then convert the introduced group into the required hydroxymethyl functionality. For instance, a formyl group can be introduced via coupling, which is then reduced. Alternatively, a one-pot borylation/Suzuki reaction can be employed, where the bromopyridine is first converted to a boronic ester and then coupled with a second aryl halide in the same reaction vessel. nih.gov

Research on the Suzuki-Miyaura coupling of the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrates the feasibility of this approach. In these studies, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is an effective catalyst, with potassium phosphate (B84403) (K₃PO₄) as the base and a 1,4-dioxane/water solvent system, typically at elevated temperatures of 85–95 °C. mdpi.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| 2-Bromopyridine | Phenylboronic acid | Pd/m-GAP | K₂CO₃ | Toluene (B28343)/H₂O | 70 | 87 | acs.org |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd | K₂CO₃ | DMF/H₂O | 110 | >95 | mdpi.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical route to complex molecules like substituted pyridines. acsgcipr.orgresearchgate.net These reactions streamline synthetic processes by reducing the number of purification steps, saving time, and minimizing waste. acsgcipr.org

Several classical MCRs are used for pyridine synthesis, with the Hantzsch dihydropyridine (B1217469) synthesis being one of the most well-known. wikipedia.orgwsimg.com The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgbaranlab.org Variations of this and other MCRs, such as the Bohlmann–Rahtz pyridine synthesis, allow for the creation of a wide array of substitution patterns on the pyridine ring. acsgcipr.orgorganic-chemistry.orgnih.gov

To construct the this compound core, a hypothetical MCR could be envisioned. For example, a modified Bohlmann–Rahtz approach could be employed. This synthesis involves the reaction of an enamine with a propargyl aldehyde. nih.gov To achieve the desired 3-methyl and 5-bromo substitution pattern, one could potentially start with a β-enamino ketone bearing a methyl group and react it with a bromo-substituted propargyl aldehyde. The group at the 2-position, which will become the methanol (B129727), could be introduced as an ester or a protected aldehyde on one of the starting materials, which would then be reduced in a subsequent step.

Another MCR strategy involves the reaction of aldehydes, malononitrile, and a thiol using a solid base catalyst to produce highly substituted pyridines. researchgate.net By carefully selecting starting materials with the appropriate bromo and methyl functionalities, a precursor to the target molecule could potentially be assembled. For instance, a three-component reaction of a bromo-substituted aldehyde, a methyl-containing active methylene (B1212753) compound, and an ammonia source could theoretically construct the desired pyridine skeleton. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, particularly via Suzuki-Miyaura coupling, several parameters must be carefully tuned. yonedalabs.com

Catalyst System: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts featuring bulky, electron-rich phosphine (B1218219) ligands can enhance reactivity, especially with less reactive aryl chlorides. acs.org The catalyst loading is also optimized; typically, 1-5 mol% is sufficient to achieve good conversion without being cost-prohibitive. mdpi.commdpi.com

Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. acs.orgresearchgate.net The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, K₃PO₄ is often effective for coupling reactions involving heteroaryl halides. mdpi.commdpi.com

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water are common, as water can aid in dissolving the base and facilitate the transmetalation step. mdpi.commdpi.com

Temperature: Cross-coupling reactions are typically performed at elevated temperatures (70–120 °C) to ensure a reasonable reaction rate. mdpi.comresearchgate.net Microwave irradiation has also been successfully employed to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. mdpi.com

The final step in the synthesis, the reduction of a carbonyl precursor (e.g., an aldehyde or ester at the 2-position) to the primary alcohol, also requires optimization. Reagents like sodium borohydride (NaBH₄) in an alcoholic solvent are commonly used for this transformation. Reaction conditions such as temperature and time must be controlled to prevent over-reduction or side reactions. In some cases, a palladium-catalyzed Suzuki coupling can be performed with simultaneous reduction of an aldehyde group, offering a more streamlined process. researchgate.net

Table 2: Optimization Parameters for Suzuki-Miyaura Reactions

| Parameter | Common Options | General Effect on Reaction |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf) | The choice of precursor affects the formation of the active Pd(0) species. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf | Bulky, electron-donating ligands generally increase catalyst activity and stability. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, Et₃N | Activates the boronic acid for transmetalation. Strength and type can influence yield and selectivity. |

| Solvent | Toluene, 1,4-Dioxane, DMF, THF, EtOH (often with H₂O) | Affects solubility of reagents and catalyst stability. Aqueous co-solvents can accelerate transmetalation. |

| Temperature | Room Temp to 120°C (Conventional or Microwave) | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. |

Chemical Reactivity and Functional Group Transformations of 5 Bromo 3 Methylpyridin 2 Yl Methanol

Reactions Involving the Bromine Atom

The bromine atom at the C5 position of the pyridine (B92270) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. Its position on the electron-deficient pyridine ring also influences its susceptibility to other transformations.

Suzuki-Miyaura Cross-Coupling Reactions of (5-Bromo-3-methylpyridin-2-YL)methanol Derivatives with Organoboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and has been successfully applied to bromopyridine derivatives. researchgate.net While direct Suzuki-Miyaura coupling on this compound itself is not extensively detailed in singular reports, studies on closely related analogs, such as 5-bromo-2-methylpyridin-3-amine (B1289001), provide a strong precedent for the reactivity of this scaffold. mdpi.com

In a representative study, 5-bromo-2-methylpyridin-3-amine and its N-acetamide derivative were coupled with a variety of arylboronic acids. mdpi.com These reactions typically employ a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. The choice of base and solvent system is crucial for achieving high yields. Potassium phosphate (B84403) (K₃PO₄) in a 1,4-dioxane/water solvent mixture at elevated temperatures (85–95 °C) has proven effective. mdpi.com

The reaction is tolerant of a wide range of functional groups on the arylboronic acid partner, with both electron-donating and electron-withdrawing substituents being well-accommodated, having no significant impact on reaction rates or yields. mdpi.com Given the similar electronic nature of the pyridine ring, it is anticipated that this compound derivatives would undergo Suzuki-Miyaura coupling under analogous conditions to afford 5-aryl-3-methylpyridin-2-yl)methanol derivatives. The reaction conditions from a study on a related amine substrate are summarized below.

| Arylboronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

Data derived from Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine derivatives. mdpi.com

Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, the bromine atom on the this compound framework serves as a suitable electrophile for other significant palladium-catalyzed transformations.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent. organic-chemistry.orgwikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups and the air and moisture stability of the organostannane reagents. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organotin compound and reductive elimination to yield the coupled product. wikipedia.org This methodology could be employed to introduce alkyl, vinyl, or aryl groups at the C5 position.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. organic-chemistry.org This reaction involves the coupling of a terminal alkyne with the aryl bromide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines demonstrate that such substrates react efficiently with various terminal alkynes under optimized conditions, affording the corresponding 3-alkynylpyridines in good to excellent yields. scirp.orgscirp.org A typical catalytic system includes Pd(CF₃COO)₂, PPh₃, and CuI in DMF with an amine base like Et₃N at 100°C. scirp.org This established reactivity on a similar pyridine scaffold suggests a high probability of success for this compound.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an amine with the aryl bromide. wikipedia.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of primary and secondary amines. wikipedia.org Research on the amination of 2-bromopyridyl functionalities has demonstrated successful C-N bond formation using a catalyst system of palladium acetate (B1210297) (Pd(OAc)₂), a phosphine ligand such as BINAP, and a base like cesium carbonate (Cs₂CO₃) in a solvent like toluene (B28343) at elevated temperatures. researchgate.net This provides a viable route to synthesize 5-amino-3-methylpyridin-2-yl)methanol derivatives.

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Stille | Organostannane (R-SnR'₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups; stable reagents. wikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex, Cu(I) co-catalyst, Amine base | Efficient formation of C(sp²)-C(sp) bonds. organic-chemistry.org |

| Buchwald-Hartwig | Amine (R₂NH) | Pd complex, Phosphine ligand, Base | Forms C-N bonds with a wide range of amines. wikipedia.org |

Nucleophilic Aromatic Substitution Pathways on the Bromopyridine Ring

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for substituting the bromine atom on the pyridine ring. In SNAr reactions, a nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. acs.org The pyridine ring is inherently electron-deficient, which facilitates this type of reaction compared to a benzene (B151609) ring.

However, the success and regioselectivity of SNAr reactions are highly dependent on the substitution pattern of the ring. While direct SNAr on this compound is not prominently documented, related transformations provide insight. For instance, studies on 5-bromo-1,2,3-triazines have shown that they can undergo a concerted SNAr reaction with phenols to yield 5-aryloxy-1,2,3-triazines. organic-chemistry.orgnih.gov These products can then be converted into 3-aryloxy-pyridines, offering an alternative to metal-catalyzed coupling reactions. organic-chemistry.orgnih.govacs.org The feasibility of a direct SNAr reaction on this compound would depend on the strength of the incoming nucleophile and the reaction conditions, as forcing conditions might be required in the absence of strong activating groups.

Transformations of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group at the C2 position is a key site for functional group interconversion, allowing for its transformation into other important functionalities like aldehydes, carboxylic acids, esters, and ethers.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound can lead to either the corresponding aldehyde (5-bromo-3-methylpicolinaldehyde) or the carboxylic acid (5-bromo-3-methylpicolinic acid). The choice of oxidant and reaction conditions determines the outcome.

Oxidation to Aldehyde: Selective oxidation to the aldehyde requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used for the oxidation of benzylic and heteroaromatic alcohols to their corresponding aldehydes.

Oxidation to Carboxylic Acid: Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). The existence of 5-bromo-3-methylpicolinic acid and its esters in chemical databases suggests that this oxidation is a well-established transformation for this system. nih.gov

Esterification and Etherification Reactions of the Alcohol Moiety

The hydroxymethyl group readily undergoes standard reactions of primary alcohols, including esterification and etherification, to produce a variety of derivatives.

Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. Fischer esterification is an acid-catalyzed equilibrium process, while reactions with more reactive acyl chlorides or anhydrides are often performed in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct. The existence of methyl 5-bromo-3-methylpicolinate is a testament to the feasibility of such transformations. nih.gov

Etherification: The formation of ethers from the hydroxymethyl group can be achieved through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a common approach. The existence of related pyridyl methanols with methoxy (B1213986) substituents, such as (5-bromo-4-methoxy-3-methylpyridin-2-yl)methanol, indicates that etherification reactions are synthetically accessible for this class of compounds. uni.lu

Derivatization to Halogenated Methyl Pyridines (e.g., via mesylate formation)

The conversion of the primary alcohol in this compound into a halogenated methyl group is a crucial transformation for introducing further functionality. This is often achieved via a two-step sequence involving the formation of a sulfonate ester, such as a mesylate, which is a superior leaving group compared to the hydroxyl group.

The process begins with the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the intermediate, (5-bromo-3-methylpyridin-2-yl)methyl methanesulfonate.

This mesylate is highly susceptible to nucleophilic substitution. Subsequent treatment with a halide salt, for instance, lithium chloride (LiCl) or lithium bromide (LiBr), in an appropriate polar aprotic solvent like acetone (B3395972) or DMF, facilitates an SN2 reaction. The halide ion displaces the mesylate group to yield the corresponding 2-(halomethyl)-5-bromo-3-methylpyridine.

Alternatively, direct conversion of the alcohol to a chloride can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For similar substrates, allylic chlorination using trichloroisocyanuric acid in a solvent like chloroform (B151607) has also been reported as an effective method. orientjchem.org

Table 1: Key Reagents in Halogenation of this compound

| Step | Reagent | Purpose | Product Type |

|---|---|---|---|

| Activation | Methanesulfonyl chloride (MsCl) / Base | Converts hydroxyl to a good leaving group | Mesylate |

| Substitution | Lithium Chloride (LiCl) / Lithium Bromide (LiBr) | Halide source for SN2 displacement | Halogenated Methyl Pyridine |

| Direct Conversion | Thionyl Chloride (SOCl₂) | Direct replacement of -OH with -Cl | Chlorinated Methyl Pyridine |

Formation of Protected Alcohol Derivatives

To prevent the hydroxymethyl group from interfering with reactions intended for other parts of the molecule, it can be temporarily converted into a protected derivative. The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Acyl Protecting Groups (Esters): The alcohol can be readily acylated to form an ester. This is typically achieved by reacting this compound with an acid halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base. google.com The resulting ester is stable to a range of non-hydrolytic conditions and can be deprotected by base- or acid-catalyzed hydrolysis.

Silyl (B83357) Ether Protecting Groups: A common strategy involves the formation of a silyl ether. Reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole, yields a sterically hindered and stable TBDMS ether. This group is robust under many synthetic conditions but can be selectively removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (B1604629) Ether Protecting Groups: For protection under a wider range of conditions, a benzyl ether can be formed. This reaction typically involves treating the alcohol with a strong base, like sodium hydride (NaH), to form the alkoxide, which is then reacted with benzyl bromide (BnBr). The benzyl group is stable to acidic, basic, and many oxidative/reductive conditions. It is most commonly removed by catalytic hydrogenolysis.

Table 2: Common Protecting Group Strategies for the Hydroxymethyl Functionality

| Protecting Group Type | Example Reagent | Resulting Protected Form | Key Deprotection Method |

|---|---|---|---|

| Ester | Acetyl Chloride / Pyridine | Acetate Ester | Hydrolysis (acid or base) |

| Silyl Ether | TBDMSCl / Imidazole | TBDMS Ether | Fluoride ions (e.g., TBAF) |

| Benzyl Ether | Benzyl Bromide / NaH | Benzyl Ether | Catalytic Hydrogenolysis |

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound plays a pivotal role in its chemical identity. It possesses a lone pair of electrons in an sp²-hybridized orbital that lies in the plane of the ring and does not participate in the aromatic π-system. wikipedia.org This localization of electrons confers basic and nucleophilic properties upon the nitrogen, similar to those of a tertiary amine. nih.gov

Acid-Base Properties and Protonation Studies

As a Lewis base, the pyridine nitrogen readily donates its electron pair to a proton from an acid, forming a positively charged pyridinium cation. pharmaguideline.com The stability of this conjugate acid is quantified by its pKₐ value; for the unsubstituted pyridinium ion, the pKₐ is approximately 5.25. wikipedia.org

The basicity of the nitrogen in this compound is modulated by the electronic effects of the substituents on the ring:

5-Bromo Group: This halogen exerts a powerful electron-withdrawing inductive effect (-I), which reduces the electron density on the nitrogen atom and, consequently, decreases its basicity.

3-Methyl Group: The alkyl group has an electron-donating inductive effect (+I), which increases the electron density on the nitrogen, thus enhancing its basicity.

2-Hydroxymethyl Group: The primary alcohol group is weakly electron-withdrawing via an inductive effect (-I) due to the electronegativity of the oxygen atom, leading to a slight decrease in basicity.

The net basicity of the molecule is a composite of these competing influences. While precise pKₐ values would require experimental measurement or theoretical calculation, the strong deactivating effect of the bromine atom is expected to render the compound less basic than unsubstituted pyridine. mdpi.com Protonation occurs selectively at the ring nitrogen. mdpi.com

N-Oxidation Reactions

The nucleophilic lone pair on the pyridine nitrogen makes it susceptible to oxidation, leading to the formation of a pyridine N-oxide. pharmaguideline.com This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide in glacial acetic acid or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). A known procedure for the related compound 5-bromo-2-methylpyridine (B113479) involves heating with aqueous hydrogen peroxide in glacial acetic acid to yield the corresponding N-oxide. researchgate.net

Applying this to this compound would yield this compound N-oxide. The formation of the N-oxide significantly alters the electronic landscape of the pyridine ring. The N-O bond can donate electron density back into the ring via resonance, which activates the positions ortho and para to the nitrogen towards electrophilic attack, while also further deactivating the ring towards nucleophilic attack at the carbon atoms.

Regioselectivity and Chemoselectivity in Transformations of this compound

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity critical considerations in its synthetic applications. The molecule contains a primary alcohol, a basic nitrogen center, a C-Br bond amenable to cross-coupling, and several C-H bonds.

Chemoselectivity refers to the preferential reaction of one functional group over others. For instance, when converting the alcohol to a mesylate, the use of a non-acidic base like triethylamine is crucial to avoid protonation of the more basic pyridine nitrogen. Conversely, during N-oxidation with a peracid, reaction conditions must be mild enough to prevent the over-oxidation of the primary alcohol to an aldehyde or carboxylic acid. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions at the C-Br bond, require careful selection of ligands and conditions to avoid undesired interactions with the nitrogen atom or the hydroxymethyl group. mdpi.comacs.org In many cases, protection of the alcohol as an ether or ester is a prerequisite for achieving high yields in subsequent reactions. google.com

Regioselectivity concerns the specific location of a chemical change when multiple positions are possible. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally disfavored. nih.gov If forced, the outcome would be complex, governed by the directing effects of all four substituents (N, Br, Me, CH₂OH). Nucleophilic aromatic substitution is more characteristic of pyridines but typically requires a leaving group at the C2 or C4 position. nih.gov More controlled regioselectivity can be achieved through directed ortho-metalation, where a reagent like n-butyllithium can deprotonate a specific ring position, guided by a directing group, allowing for subsequent reaction with an electrophile. mdpi.com The interplay between the directing capabilities of the existing functional groups would determine the site of such a metalation.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Methylpyridin 2 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For (5-Bromo-3-methylpyridin-2-YL)methanol, ¹H and ¹³C NMR provide direct insights into the electronic environment of each nucleus, while two-dimensional techniques establish connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the hydroxymethyl protons (CH₂ and OH), the methyl protons (CH₃), and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic ring currents. The ¹³C NMR spectrum complements this by providing information on all carbon atoms, including the quaternary carbons which are not observable in ¹H NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted data based on standard substituent effects on pyridine rings.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-4 | ¹H | ~7.85 | d | ~2.0 | Aromatic Proton |

| H-6 | ¹H | ~8.30 | d | ~2.0 | Aromatic Proton |

| CH₂ | ¹H | ~4.80 | s | - | Methylene (B1212753) Protons |

| CH₃ | ¹H | ~2.40 | s | - | Methyl Protons |

| OH | ¹H | Variable (e.g., ~3.50) | br s | - | Hydroxyl Proton |

| C-2 | ¹³C | ~158.0 | - | - | Quaternary Carbon (C-CH₂OH) |

| C-3 | ¹³C | ~135.0 | - | - | Quaternary Carbon (C-CH₃) |

| C-4 | ¹³C | ~140.0 | - | - | Aromatic CH |

| C-5 | ¹³C | ~120.0 | - | - | Quaternary Carbon (C-Br) |

| C-6 | ¹³C | ~150.0 | - | - | Aromatic CH |

| CH₂ | ¹³C | ~64.0 | - | - | Methylene Carbon |

| CH₃ | ¹³C | ~18.0 | - | - | Methyl Carbon |

While one-dimensional NMR provides initial assignments, 2D NMR techniques are crucial for definitive structural confirmation by mapping out scalar and dipolar couplings between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key expected correlation would be a cross-peak between the aromatic protons H-4 and H-6, confirming their four-bond coupling (⁴JHH). Depending on the solvent and concentration, a weak correlation might be observed between the CH₂ and OH protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It is essential for unambiguously assigning the carbon signals for all protonated carbons. Expected correlations would link the signals at ~7.85 ppm and ~8.30 ppm to their respective aromatic carbons (C-4 and C-6), the ~4.80 ppm signal to the methylene carbon (C-7), and the ~2.40 ppm signal to the methyl carbon (C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and piecing together the molecular skeleton. Key correlations for confirming the substitution pattern include:

Protons of the methyl group (CH₃) showing correlations to C-3, C-2, and C-4.

Protons of the methylene group (CH₂) showing correlations to C-2 and C-3.

The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

The aromatic proton H-6 showing correlations to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the CH₂ protons and the methyl group protons, as well as between the CH₂ protons and the H-6 proton, confirming the arrangement around the C2-C3 bond.

Table 2: Summary of Expected Key 2D NMR Correlations

| Technique | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Significance |

| COSY | H-4 | H-6 | Confirms ¹H-¹H coupling within the pyridine ring. |

| HSQC | H-4, H-6, CH₂, CH₃ | C-4, C-6, CH₂, CH₃ | Assigns directly bonded carbons. |

| HMBC | CH₃ | C-2, C-3, C-4 | Confirms position of the methyl group. |

| HMBC | CH₂ | C-2, C-3 | Confirms position of the methanol (B129727) group. |

| HMBC | H-6 | C-2, C-4, C-5 | Confirms overall substitution pattern. |

| NOESY | CH₂ | CH₃, H-6 | Reveals through-space proximity of substituents. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₇H₈BrNO), the calculated exact mass of the molecular ion [M]⁺ is 200.9838 Da. A key feature in the mass spectrum would be the isotopic pattern for bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks for the molecular ion ([M]⁺ and [M+2]⁺) separated by two mass units.

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides information about the molecule's structure. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of a hydroxyl radical (•OH) to form an [M-17]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, leading to an [M-30]⁺ ion.

Cleavage of the C-Br bond, resulting in an [M-79/81]⁺ ion.

Formation of a stable pyridinium (B92312) or tropylium-like ion through rearrangement.

Table 3: Predicted HRMS Data and Plausible Fragments

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₇H₈⁷⁹BrNO⁺ | 200.9838 | Molecular Ion (⁷⁹Br isotope) |

| [M+2]⁺ | C₇H₈⁸¹BrNO⁺ | 202.9818 | Molecular Ion (⁸¹Br isotope) |

| [M-CH₃]⁺ | C₆H₅⁷⁹BrNO⁺ | 185.9682 | Loss of methyl radical |

| [M-H₂O]⁺ | C₇H₆⁷⁹BrN⁺ | 182.9732 | Loss of water |

| [M-CH₂OH]⁺ | C₆H₅⁷⁹BrN⁺ | 170.9682 | Loss of hydroxymethyl radical |

| [M-Br]⁺ | C₇H₈NO⁺ | 122.0599 | Loss of bromine radical |

X-ray Crystallography for Solid-State Structural Characterization

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information on intermolecular interactions. For this compound, a crystalline sample would allow for the unambiguous confirmation of the substitution pattern on the pyridine ring.

A key structural feature expected in the solid state is the formation of intermolecular hydrogen bonds involving the hydroxyl group of the methanol substituent. benthamopen.com The hydroxyl proton can act as a hydrogen bond donor, while the pyridine nitrogen atom is an effective acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers (O-H···N) throughout the crystal lattice. benthamopen.com Furthermore, other non-covalent interactions, such as π-π stacking between pyridine rings or halogen bonding involving the bromine atom, could play a role in stabilizing the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound Illustrative data based on similar small organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

| Z | 4 |

| Key Bond Length (C-Br, Å) | ~1.90 |

| Key Bond Length (C-O, Å) | ~1.43 |

| H-Bond (O-H···N) Distance (Å) | ~2.8 |

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. core.ac.uknih.gov

For this compound, the spectra would be characterized by several key absorption bands:

O-H Stretch: A strong, broad band in the FT-IR spectrum, typically around 3400-3200 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). scispace.com

Pyridine Ring Vibrations: A series of sharp bands in the 1600-1400 cm⁻¹ region correspond to C=C and C=N stretching vibrations within the aromatic ring.

C-O Stretch: The stretching vibration of the primary alcohol C-O bond is expected to produce a strong band in the FT-IR spectrum around 1050-1030 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration typically appears in the far-infrared region, usually between 600 and 500 cm⁻¹, and is often more prominent in the Raman spectrum.

Table 5: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Assignment |

| O-H Stretch | 3400 - 3200 | Strong, Broad | Hydroxyl Group |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Pyridine Ring C-H |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | CH₃ and CH₂ Groups |

| C=N, C=C Stretch | 1600 - 1450 | Strong to Medium | Pyridine Ring Vibrations |

| CH₂ Scissoring | ~1460 | Medium | Methylene Group |

| C-O Stretch | 1050 - 1030 | Strong | Primary Alcohol |

| C-Br Stretch | 600 - 500 | Medium to Weak | Carbon-Bromine Bond |

Computational and Theoretical Studies of 5 Bromo 3 Methylpyridin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (5-Bromo-3-methylpyridin-2-YL)methanol, such calculations would provide fundamental insights into its molecular properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and its behavior in chemical reactions. An analysis of the HOMO-LUMO gap for this compound would offer valuable information about its kinetic stability and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. An MEP map of this compound would identify the electron-rich and electron-deficient regions, which is essential for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Reactivity Indices and Prediction of Reaction Pathways

From the energies of the frontier orbitals, various global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated. These indices would help in quantitatively predicting the reactivity of this compound and in understanding its potential reaction pathways.

Conformational Analysis and Energy Minimization Studies

The biological activity and reactivity of a molecule are often dependent on its three-dimensional structure. Conformational analysis and energy minimization studies for this compound would identify its most stable conformations and the energy barriers between them, providing insight into its flexibility and preferred shapes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound, likely in a solvent, would offer a view of its dynamic behavior over time. This would include an understanding of its conformational changes and how it interacts with surrounding molecules, which is critical for predicting its behavior in a biological or chemical system.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. For derivatives of this compound, a QSAR study would involve developing a statistical model that correlates variations in molecular descriptors with changes in a specific biological activity. This would be a valuable tool in the rational design of new, more potent compounds.

While computational studies have been conducted on similar pyridine (B92270) derivatives, the specific data required to populate these detailed analytical sections for this compound is not available in the reviewed literature. The absence of such dedicated research highlights a potential area for future investigation to fully characterize this compound and its derivatives.

Applications of 5 Bromo 3 Methylpyridin 2 Yl Methanol in Advanced Organic Synthesis

Building Block for Multisubstituted Pyridine (B92270) Architectures

The true synthetic power of (5-Bromo-3-methylpyridin-2-YL)methanol lies in its capacity to serve as a scaffold for creating highly functionalized and multisubstituted pyridine derivatives. The two primary functional groups, the bromo substituent at the C5 position and the hydroxymethyl group at the C2 position, can be manipulated either sequentially or concurrently to introduce a variety of chemical moieties.

The bromine atom is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. For instance, in reactions analogous to the Suzuki coupling of similar bromo-pyridine compounds, the bromine atom can be coupled with various aryl or heteroaryl boronic acids to introduce complex biaryl structures. nih.govmdpi.com This methodology is tolerant of numerous functional groups and provides reliable access to 5-aryl-3-methylpyridin-2-yl)methanol derivatives. Other important cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines, can be employed to further diversify the pyridine core.

Simultaneously, the hydroxymethyl group offers a different set of synthetic possibilities. It can be readily oxidized under mild conditions to afford the corresponding aldehyde or carboxylic acid. These functional groups are gateways to a host of other transformations, including Wittig reactions, reductive aminations, and ester or amide formations. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, enabling its displacement by a wide range of nucleophiles. The interplay between the reactivity of the bromo and hydroxymethyl groups allows chemists to design efficient and convergent synthetic routes to complex pyridine-based molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| 5-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 5-Aryl substituted pyridine |

| 5-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl substituted pyridine |

| 5-Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 5-Amino substituted pyridine |

| 2-Hydroxymethyl | Oxidation | PCC, DMP, or MnO₂ | 2-Formylpyridine |

| 2-Hydroxymethyl | Oxidation | KMnO₄ or Jones Reagent | 2-Carboxypyridine |

| 2-Hydroxymethyl | Nucleophilic Substitution | 1. TsCl, py; 2. Nu⁻ | 2-Substituted methylpyridine |

Precursor for Diverse Heterocyclic Systems

Beyond its use in creating substituted pyridines, this compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. ias.ac.in The strategic placement of its functional groups allows for intramolecular cyclization reactions that can generate bicyclic and polycyclic architectures containing the pyridine ring. These fused systems are prevalent in medicinal chemistry and materials science.

One common strategy involves the functionalization of the hydroxymethyl group and the adjacent methyl group to create a reactive intermediate that can undergo ring closure. For example, oxidation of the hydroxymethyl group to an aldehyde, followed by a condensation reaction with a suitable reagent, can initiate the formation of a new ring fused to the pyridine core.

Alternatively, the bromine atom and the hydroxymethyl group can be used in tandem to construct a fused ring system. A synthetic sequence might involve a cross-coupling reaction at the bromine position to introduce a side chain containing a nucleophilic group. Subsequent intramolecular cyclization, where the nucleophile attacks the carbon of the hydroxymethyl group (or a derivative thereof), would result in the formation of a new heterocyclic ring. This approach allows for the synthesis of various pyridofurans, pyrrolopyridines, and other related structures, depending on the nature of the introduced side chain. researchgate.net The synthesis of such fused heterocycles is a key strategy in the development of novel organic materials and bioactive compounds. ias.ac.in

Table 2: Examples of Potential Fused Heterocyclic Systems from this compound

| Target Heterocycle | Hypothetical Synthetic Strategy |

|---|---|

| Furo[2,3-b]pyridine | 1. Oxidation of the 2-hydroxymethyl group to an aldehyde. 2. Introduction of a two-carbon unit via Wittig or Horner-Wadsworth-Emmons reaction. 3. Intramolecular cyclization onto the pyridine nitrogen or adjacent carbon. |

| Pyrrolo[2,3-b]pyridine | 1. Conversion of the 2-hydroxymethyl group to an amine. 2. Acylation followed by intramolecular cyclization (e.g., Bischler-Napieralski type reaction). |

| Thieno[2,3-b]pyridine | 1. Conversion of the 2-hydroxymethyl to a halide. 2. Reaction with a sulfur nucleophile followed by intramolecular cyclization. |

Synthesis of Complex Pharmaceutical Intermediates

Substituted pyridine scaffolds are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The compound this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its commercial availability from various fine chemical suppliers underscores its utility as a starting material in pharmaceutical research and development. ivychem.comchemicalbook.comchemicalbook.com

The structural motifs present in this molecule are highly relevant to drug design. The substituted pyridine core can interact with biological targets through hydrogen bonding and π-stacking interactions, while the bromo and hydroxymethyl groups provide points for diversification to optimize potency, selectivity, and pharmacokinetic properties. For instance, the related compound (5-methylpyridin-3-yl)methanol (B25313) has been identified as a key intermediate in the synthesis of Rupatadine, a non-sedating antihistamine used for the treatment of allergies. researchgate.net This highlights the importance of pyridyl-methanol structures in the construction of active pharmaceutical ingredients.

By leveraging the reactions described previously, such as cross-coupling and functional group interconversion, medicinal chemists can use this compound to generate libraries of novel compounds for biological screening. The ability to systematically modify the pyridine core at both the C2 and C5 positions makes this compound an invaluable tool in the iterative process of drug discovery.

Integration into Macrocyclic or Polymeric Structures

The bifunctional nature of this compound makes it a promising candidate for incorporation into larger molecular assemblies such as macrocycles and polymers. The presence of two distinct and orthogonally reactive sites—the bromo group for metal-catalyzed cross-coupling and the hydroxymethyl group for condensation chemistry—is a key feature of monomers used in step-growth polymerization and modular macrocycle synthesis.

In a hypothetical polymerization scheme, the hydroxymethyl group could undergo a polycondensation reaction (e.g., polyesterification or polyetherification) with a suitable dicarboxylic acid or diol comonomer. The bromo-substituted pyridine unit would then be incorporated as a repeating structural motif along the polymer backbone, imparting specific electronic and conformational properties to the resulting material.

Alternatively, the molecule could be used to synthesize pyridine-containing macrocycles. A possible strategy would involve a two-step process: first, a coupling reaction at the bromo position to attach a long chain terminating in a reactive group, followed by a high-dilution intramolecular cyclization reaction where the terminal group reacts with the hydroxymethyl function to close the ring. Such macrocycles are of interest in host-guest chemistry, catalysis, and as mimics of complex natural products. While specific examples in the literature are scarce, the inherent structural properties of this compound make it a theoretically ideal building block for the burgeoning field of functional polymers and macrocyclic chemistry.

Coordination Chemistry and Ligand Design Incorporating 5 Bromo 3 Methylpyridin 2 Yl Methanol

Synthesis of Metal Complexes Featuring (5-Bromo-3-methylpyridin-2-YL)methanol as a Ligand

The synthesis of metal complexes with pyridylmethanol ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, it is anticipated that it would readily react with a variety of transition metal precursors, such as halides, nitrates, or acetates, to form stable coordination compounds. The reaction conditions, including temperature, solvent, and stoichiometry, would be crucial in determining the final product's structure and composition.

General synthetic approaches for forming metal complexes with pyridine-based ligands often involve simple mixing of the ligand and metal salt at room temperature or with gentle heating. jscimedcentral.com The choice of solvent can influence the solubility of the reactants and the crystallinity of the resulting complex.

Investigation of Coordination Modes (N-, O- or N,O-chelation)

Pyridylmethanol ligands, such as this compound, offer several potential coordination modes. The presence of both a pyridine (B92270) nitrogen atom and a hydroxyl group allows the ligand to coordinate to a metal center in a monodentate fashion through either the nitrogen or the oxygen atom, or, more commonly, in a bidentate manner, forming a stable five-membered chelate ring (N,O-chelation). researchgate.net

The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. In many documented cases of 2-pyridylmethanol complexes, the ligand acts as a bidentate N,O-donor. researchgate.net For instance, in a series of metal saccharinate complexes with 2-pyridylmethanol, the 2-pyridylmethanol molecule was found to act as a bidentate N- and O-donor ligand in complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net

It is highly probable that this compound would also favor this N,O-chelation mode, as the formation of a five-membered ring with the metal center is thermodynamically favorable. However, monodentate coordination through the pyridine nitrogen is also a possibility, particularly if the metal center is sterically hindered or if strongly coordinating anions are present. Monodentate coordination through the hydroxyl oxygen is less common but cannot be entirely ruled out. In some instances, pyridylmethanol ligands have been observed to act as bridging ligands between two metal centers. researchgate.net

Influence of Substituents on Coordination Behavior

The electronic and steric properties of the substituents on the pyridine ring can significantly influence the coordination behavior of the ligand. In this compound, the presence of a bromine atom at the 5-position and a methyl group at the 3-position is expected to modulate its coordinating ability.

Sterically, the methyl group at the 3-position is adjacent to the coordinating nitrogen atom, which could introduce some steric hindrance around the metal center. This steric bulk might influence the geometry of the resulting complex and could potentially favor the formation of complexes with lower coordination numbers. Studies on substituted pyridine ligands have shown that steric effects, particularly from substituents at the 2 and 6 positions, can have a significant impact on the stability and structure of the resulting metal complexes. nih.gov

Catalytic Applications of Metal Complexes Derived from Pyridylmethanol Derivatives

Metal complexes derived from pyridine-based ligands are widely employed as catalysts in a variety of organic transformations. nih.govnih.gov The catalytic activity of these complexes is highly dependent on the nature of the metal center and the ligand framework. While there is no specific information on the catalytic applications of metal complexes derived from this compound, the general catalytic utility of pyridylmethanol complexes suggests potential applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

In homogeneous catalysis, metal complexes are dissolved in the reaction medium along with the reactants. Pyridylmethanol-metal complexes have been investigated as catalysts for various reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, vanadium complexes with 2-pyridinemethanol (B130429) have been shown to be effective catalysts for the aerobic oxidation of alcohols. researchgate.net The coordination of the pyridylmethanol ligand to the vanadium center is believed to promote the oxidation process. researchgate.net

It is conceivable that metal complexes of this compound could exhibit catalytic activity in similar transformations. The electronic properties imparted by the bromo and methyl substituents could be used to fine-tune the catalytic performance of the metal center. The development of heterobimetallic complexes, where two different metal centers are held in close proximity by a bridging ligand, is an emerging area in homogeneous catalysis that can lead to synergistic catalytic effects. nih.govmdpi.com

Heterogeneous Catalysis

For applications in heterogeneous catalysis, the homogeneous catalyst is immobilized on a solid support. This approach offers several advantages, including ease of catalyst separation and recycling. Pyridylmethanol-functionalized materials could be used to anchor metal ions to the surface of a support, such as silica (B1680970) or a polymer resin. These supported metal complexes could then be employed as heterogeneous catalysts.

For instance, iron bis-terpyridine complexes immobilized on SBA-15, a mesoporous silica, have demonstrated excellent utility in a wide range of C-C coupling reactions and oxidations, with the added benefit of being recyclable. nih.gov A similar strategy could be envisioned for complexes of this compound, where the ligand is first covalently attached to a solid support before coordination to the desired metal ion.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Utilizing Pyridylmethanol Scaffolds

The ability of pyridylmethanol ligands to act as versatile building blocks extends to the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The directionality of the coordination bonds, combined with the potential for intermolecular interactions such as hydrogen bonding from the hydroxyl group, makes these ligands attractive for the design of complex, multidimensional structures.

Although there are no specific reports on the use of this compound in this context, the general principles of supramolecular chemistry and MOF design suggest its potential. The pyridine nitrogen provides a well-defined coordination vector, while the hydroxyl group can participate in hydrogen bonding networks, which can help to direct the assembly of the final structure. In some cases, pyridylmethanol ligands can act as bridging units to form coordination polymers. For example, in a mercury(II) saccharinate complex, 2-pyridylmethanol acts as a bridge between two mercury centers, leading to the formation of a one-dimensional chain. researchgate.net

Medicinal Chemistry Research Applications of 5 Bromo 3 Methylpyridin 2 Yl Methanol As a Synthetic Scaffold or Synthon

Role in the Discovery and Synthesis of Biologically Active Compounds

The principal role of (5-Bromo-3-methylpyridin-2-yl)methanol in medicinal chemistry has been as a key building block in the synthesis of targeted therapeutic agents. Its application is notably documented in the development of inhibitors for the Polycomb Repressive Complex 2 (PRC2), a protein complex that plays a critical role in epigenetic regulation and is a validated target in oncology. googleapis.com

In a major patent disclosure for novel triazolopyrimidine compounds, this compound serves as a crucial intermediate, designated as compound B35.2. googleapis.comgoogle.comgoogle.comgoogleapis.com The synthetic route involves the initial reduction of 5-bromo-3-methylpicolinaldehyde to yield this compound. googleapis.comgoogle.comgoogleapis.com This intermediate is then further elaborated through a series of chemical transformations. The hydroxymethyl group is typically converted into a leaving group, such as a halide, to facilitate subsequent coupling reactions. The bromo substituent on the pyridine (B92270) ring provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This synthetic strategy enables the construction of a library of complex triazolopyrimidine derivatives designed as potent and selective inhibitors of PRC2 for the potential treatment of various cancers, including lymphomas, leukemia, and solid tumors. googleapis.com

Structure-Activity Relationship (SAR) Studies of this compound-Derived Analogues

While dedicated structure-activity relationship (SAR) studies focusing systematically on analogues derived directly from this compound are not extensively published, the patent literature for PRC2 inhibitors allows for the inference of certain SAR trends. The final triazolopyrimidine products incorporate the pyridine moiety from this starting material, and by comparing the biological activities of final compounds with different substituents on this ring, its importance can be understood.

The 3-methyl group and the 5-bromo position on the pyridine ring, originating from this compound, are integral to the final structure of the synthesized inhibitors. In the context of the larger triazolopyrimidine scaffold, modifications at these positions would be expected to influence the compound's interaction with the target protein. For instance, the bromine atom at the 5-position can be retained or replaced via cross-coupling reactions to explore how different groups in this region affect binding affinity and selectivity for the PRC2 complex. The patent literature describes numerous final compounds where this position is varied, suggesting a systematic exploration to optimize activity. The methyl group at the 3-position provides steric and electronic influence that helps orient the molecule within the binding pocket of the target. The collective data from the synthesized analogues indicate that the substituted pyridine ring derived from this compound is a key structural element for achieving high-potency inhibition of the PRC2 complex.

Precursor for Novel Pharmacophores in Drug Development

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. This compound has proven to be an effective precursor for building a key component of a novel pharmacophore targeting the EED subunit of the PRC2 complex. googleapis.com

The 3-methyl-pyridin-2-yl-methyl fragment derived from this starting material is incorporated into the final triazolopyrimidine structure. This fragment becomes part of the larger molecular entity that interacts with the target protein. The synthetic pathway transforms the this compound into a reactive intermediate that is then fused with the core triazolopyrimidine scaffold. The resulting molecular architecture, featuring the substituted pyridine ring, constitutes a novel pharmacophore designed specifically for PRC2 inhibition. The pyridine nitrogen and the specific substitution pattern are critical for establishing the necessary interactions, such as hydrogen bonds and van der Waals forces, within the protein's binding site to achieve potent inhibition.

Targeted Synthesis of Lead Compounds for Specific Biological Pathways

The use of this compound is a clear example of targeted synthesis, where a building block is chosen for the rational design of inhibitors against a specific, well-defined biological target. The entire research program detailed in the patent literature is focused on the PRC2 methylation pathway, which is frequently dysregulated in cancer. googleapis.com PRC2 is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a key epigenetic mark that leads to gene silencing. In many cancers, aberrant PRC2 activity results in the silencing of tumor suppressor genes.

The triazolopyrimidine compounds, synthesized using this compound as an intermediate, were specifically designed to inhibit the function of PRC2. By doing so, they aim to reverse the aberrant H3K27 methylation, restore the expression of silenced tumor suppressor genes, and thereby inhibit tumor growth. The patent provides extensive data on the biological activity of the final compounds, demonstrating their potent inhibitory effects on the PRC2 complex. The table below presents representative data for a lead compound derived from this synthetic program, illustrating the successful outcome of this targeted approach. googleapis.com

| Compound Example | Structure Incorporating the Pyridine Moiety | Biological Target | Inhibitory Activity (IC50) |

|---|---|---|---|

| Example Compound from Patent WO2016103155A1 | A triazolopyrimidine core structure attached to a substituted pyridine ring derived from this compound. | Polycomb Repressive Complex 2 (PRC2) | Reported in the range of <100 nM, indicating high potency. |

Future Directions and Emerging Research Avenues for 5 Bromo 3 Methylpyridin 2 Yl Methanol Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. Future research concerning (5-Bromo-3-methylpyridin-2-YL)methanol and its derivatives will likely prioritize the integration of green chemistry principles to minimize environmental impact.

Key areas of development include: